N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide
Description
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide is a thiazole-4-carboxamide derivative characterized by a hydroxy-methoxy-phenylpropyl substituent on the amide nitrogen. This compound’s unique substitution pattern—combining aromatic (phenyl) and polar (hydroxy, methoxy) groups—suggests tailored physicochemical properties, influencing solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-25-14-20(24,16-10-6-3-7-11-16)13-21-18(23)17-12-26-19(22-17)15-8-4-2-5-9-15/h2-12,24H,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOAXYCZNIFMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can be achieved through the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may produce an amine.
Scientific Research Applications
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Thiazole-4-carboxamide Derivatives
Key Observations :
Key Observations :
- Amide Coupling : DAMPTC and the target compound likely share carbodiimide-mediated amide bond formation, while triazoles () require cyclocondensation under basic conditions .
- Tautomerism : Unlike 1,2,4-triazole derivatives (), thiazole-4-carboxamides lack tautomeric equilibria, simplifying spectral interpretation .
Physicochemical and Bioactivity Implications
Table 3: Physicochemical Properties
Key Observations :
- logP and Solubility : The target compound’s hydroxy and methoxy groups reduce logP compared to DAMPTC, favoring aqueous solubility .
- Bioactivity Trends : DAMPTC’s morpholine and dichlorophenyl groups enhance target affinity, suggesting the target compound’s polar substituents may trade potency for improved ADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
